molecular formula C13H18N2O B6272617 rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide, trans CAS No. 1197208-38-0

rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide, trans

Cat. No.: B6272617
CAS No.: 1197208-38-0
M. Wt: 218.3
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Description

rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide, trans: is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclohexyl ring and a benzamide group. It is used in various scientific research applications due to its unique properties and potential biological activities.

Properties

CAS No.

1197208-38-0

Molecular Formula

C13H18N2O

Molecular Weight

218.3

Purity

85

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide, trans typically involves the reaction of 2-aminocyclohexanol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide, trans undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide, trans has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide, trans involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison: rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide, trans is unique due to its specific structural features, such as the presence of a cyclohexyl ring and a benzamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

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